Phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol
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Overview
Description
Phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol is a compound with significant interest in various scientific fields. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly reactive and useful in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol typically involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with phosphoric acid under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its high reactivity.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on human health.
Mechanism of Action
The mechanism of action of phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modification of their activity. The pathways involved include covalent bonding with amino acid residues and disruption of enzyme-substrate interactions .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Similar in structure but lacks the phosphoric acid group.
Trifluoromethyl alcohols: Compounds with similar fluorine content but different functional groups.
Uniqueness
Phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol is unique due to the presence of both phosphoric acid and trifluoromethyl groups, which impart distinct chemical properties. Its high reactivity and ability to participate in various chemical reactions make it valuable in research and industrial applications .
Properties
CAS No. |
64660-92-0 |
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Molecular Formula |
C12H15F18O7P |
Molecular Weight |
644.19 g/mol |
IUPAC Name |
phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol |
InChI |
InChI=1S/3C4H4F6O.H3O4P/c3*5-3(6,7)2(1-11)4(8,9)10;1-5(2,3)4/h3*2,11H,1H2;(H3,1,2,3,4) |
InChI Key |
QAGPUHJBVIAJLF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)O.C(C(C(F)(F)F)C(F)(F)F)O.C(C(C(F)(F)F)C(F)(F)F)O.OP(=O)(O)O |
Origin of Product |
United States |
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